BenchChemオンラインストアへようこそ!

{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Regiochemistry Positional isomerism Kinase inhibitor scaffold design

{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1696524-47-6) is a C9H16N4 heterobicyclic building block (MW 180.25 g/mol) bearing a partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core with an ethyl group at the 2-position and a primary aminomethyl (–CH2NH2) appendage at the 7-position. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged framework in medicinal chemistry, recognized for its potent protein kinase inhibitory activity across targets including B-Raf, CDK, EGFR, c-Src, and BTK.

Molecular Formula C9H16N4
Molecular Weight 180.25 g/mol
Cat. No. B13092529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine
Molecular FormulaC9H16N4
Molecular Weight180.25 g/mol
Structural Identifiers
SMILESCCC1=NN2C(CCNC2=C1)CN
InChIInChI=1S/C9H16N4/c1-2-7-5-9-11-4-3-8(6-10)13(9)12-7/h5,8,11H,2-4,6,10H2,1H3
InChIKeyLLHNIDXDJMLGSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl Methanamine: Procurement-Relevant Chemical Identity and Scaffold Context


{2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine (CAS 1696524-47-6) is a C9H16N4 heterobicyclic building block (MW 180.25 g/mol) bearing a partially saturated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine core with an ethyl group at the 2-position and a primary aminomethyl (–CH2NH2) appendage at the 7-position . The pyrazolo[1,5-a]pyrimidine scaffold is a privileged framework in medicinal chemistry, recognized for its potent protein kinase inhibitory activity across targets including B-Raf, CDK, EGFR, c-Src, and BTK [1]. The 4,5,6,7-tetrahydro saturation state is structurally critical: it defines the chiral core of the marketed BTK inhibitor zanubrutinib and is accessible via enantioselective hydrogenation of the corresponding aromatic pyrazolo[1,5-a]pyrimidines with enantiomeric excess up to 98% ee [2]. This compound is supplied as a research-grade intermediate (typical purity ≥95%) .

Why In-Class Tetrahydropyrazolo[1,5-a]pyrimidine Building Blocks Cannot Be Interchanged: The 2-Ethyl-7-methanamine Case


Within the tetrahydropyrazolo[1,5-a]pyrimidine building-block family, subtle regioisomeric and functional-group variations produce functionally non-substitutable chemical entities. The 2-ethyl substitution pattern positions the alkyl group on the pyrazole ring at a site that is directly adjacent to the bridgehead nitrogen, influencing both the electronic character of the fused system and steric accessibility at the 3-position for further elaboration [1]. In kinase inhibitor design, the 2-position of the pyrazolo[1,5-a]pyrimidine scaffold has been specifically exploited to introduce hinge-region-interacting groups, as demonstrated in B-Raf inhibitor optimization programs where 2-substitution dramatically altered enzyme potency and selectivity [2]. The 7-methanamine group provides a primary amine handle with a one-carbon spacer—distinct from the directly attached 7-amino (–NH2) groups common in reported kinase inhibitors or the 7-methyl analog lacking any amine functionality. These structural distinctions mean that even compounds sharing the same molecular formula (e.g., the 3-ethyl positional isomer, CAS 1694460-35-9) present different vectors for derivatization and cannot be assumed bioisosteric .

Quantitative Differentiation Evidence: 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl Methanamine Versus Closest Analogs


Regioisomeric Differentiation: 2-Ethyl vs. 3-Ethyl Substitution on the Pyrazole Ring

The target compound bears the ethyl substituent at the 2-position of the pyrazolo[1,5-a]pyrimidine core, while the closest commercially co-available positional isomer carries the ethyl group at the 3-position (CAS 1694460-35-9) . In pyrazolo[1,5-a]pyrimidine SAR, the 2-position is directly adjacent to the bridgehead N4 nitrogen and sits within the plane of the bicyclic system, whereas the 3-position projects into a region that in kinase inhibitors often accommodates aryl or heteroaryl groups interacting with the kinase hinge or selectivity pocket [1]. This regiochemical difference is non-trivial: in B-Raf inhibitor programs, introducing hinge-interacting groups specifically at the 2-position was essential for achieving potent enzyme inhibition (lead compound 9 maintained selectivity over a panel of kinases), a strategy not replicable with 3-substitution [1].

Regiochemistry Positional isomerism Kinase inhibitor scaffold design

Saturation State Differentiation: 4,5,6,7-Tetrahydro vs. Fully Aromatic Pyrazolo[1,5-a]pyrimidine Core

The target compound features a saturated 4,5,6,7-tetrahydro pyrimidine ring, distinguishing it from the fully aromatic {2-ethylpyrazolo[1,5-a]pyrimidin-7-yl}methanamine analog. The tetrahydro state introduces a stereogenic center at C7 and converts the planar aromatic system into a non-planar, conformationally flexible core. This saturation is pharmacologically meaningful: the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine scaffold constitutes the core of zanubrutinib, the FDA-approved BTK inhibitor, where the chiral tetrahydro core is essential for binding [1]. Enantioselective Rh-catalyzed reductive dearomatization of 7-substituted pyrazolo[1,5-a]pyrimidines has been demonstrated to yield chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with up to 98% ee [2]. The target compound, as a racemic 7-aminomethyl-tetrahydro derivative, provides a key intermediate that can be resolved or further elaborated for programs requiring the saturated core [3].

Tetrahydro scaffold Chiral building block BTK inhibitor core Enantioselective synthesis

7-Position Functional-Group Differentiation: Methanamine vs. Methyl vs. Cyclopropyl Substituents

The target compound possesses a primary aminomethyl (–CH2NH2) group at C7, providing a nucleophilic handle with a one-carbon spacer from the heterocyclic core. This contrasts with the closest commercially cataloged analogs: 2-ethyl-7-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (C9H15N3, MW 165.24), which lacks any amine at C7, and 7-cyclopropyl-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS 1694977-50-8, C11H17N3, MW 191.27), which has a non-functionalizable cyclopropyl group at C7 . The primary amine in the target compound enables direct amide coupling, reductive amination, urea formation, and sulfonamide synthesis without requiring additional deprotection or functional-group interconversion steps [1]. In published kinase inhibitor SAR, 7-amino and 7-aminomethyl substituents on the pyrazolo[1,5-a]pyrimidine core have been critical for establishing key hydrogen-bond interactions with the kinase hinge region [2].

Primary amine handle Building block derivatization Aminomethyl functionality Synthetic utility

Commercial Availability and Purity Benchmarking: 2-Ethyl-7-methanamine vs. Closest Isomers

The target compound (CAS 1696524-47-6) is commercially listed with a purity specification of 95% from Leyan (Product No. 2095225) . Its 3-ethyl positional isomer (CAS 1694460-35-9, Leyan Product No. 2094639) is also listed at 95% purity . Both compounds share the same molecular formula and vendor purity specification. However, the target 2-ethyl isomer has been reported as 'Discontinued' at CymitQuimica (formerly stocked via Biosynth) , suggesting potentially constrained supply versus alternatives. No publicly available Certificate of Analysis, HPLC trace, NMR spectrum, or stability data were identified for either isomer as of the search date. This absence of vendor-provided characterization data beyond a purity claim represents a procurement consideration common to both isomers and does not per se differentiate them.

Commercial availability Purity specification Vendor sourcing Research chemical procurement

Recommended Application Scenarios for 2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl Methanamine Based on Differentiated Structural Features


Scaffold for Kinase Hinge-Region Mimetics Requiring 2-Position Elaboration

Medicinal chemistry programs targeting kinases where 2-substitution on the pyrazolo[1,5-a]pyrimidine core is critical for hinge-region binding (e.g., B-Raf, CDK, c-Src) should prioritize the 2-ethyl isomer over the 3-ethyl isomer. In published B-Raf inhibitor optimization, structure-guided introduction of hinge-interacting groups specifically at the 2-position was essential for achieving potent enzyme inhibition and maintaining kinase selectivity [1]. The 2-ethyl substituent provides a starting point for further functionalization at adjacent positions (C3) while preserving the spatial orientation required for hinge engagement. The 3-ethyl isomer (CAS 1694460-35-9) positions the alkyl group in a different plane and cannot recapitulate this interaction geometry.

Chiral Tetrahydro Core Precursor for BTK, CaSR, and CNS-Penetrant Kinase Inhibitor Programs

The 4,5,6,7-tetrahydro core of the target compound matches the saturated scaffold of zanubrutinib (BTK inhibitor) and TAK-075 (CaSR antagonist), both of which require the non-planar, chiral tetrahydro pyrimidine ring for target binding [2][3]. The target compound, as a racemic 7-aminomethyl derivative, can serve as an intermediate for resolution studies or as a substrate for enantioselective hydrogenation optimization. Published methodology demonstrates that 7-substituted pyrazolo[1,5-a]pyrimidines can be reduced to chiral 4,5,6,7-tetrahydro derivatives with up to 98% ee [4]. The aromatic analog (unsaturated core) cannot substitute in programs where the saturated core is pharmacophoric.

Primary Amine Handle for Parallel Library Synthesis and Late-Stage Functionalization

The 7-CH2NH2 primary amine functionality provides a versatile synthetic handle that is absent in the 7-methyl and 7-cyclopropyl analogs . This enables direct amide coupling with carboxylic acid building blocks, reductive amination with aldehydes, sulfonamide formation, and urea/thiourea synthesis without additional deprotection steps. In c-Src inhibitor SAR studies, variation of the 7-position side chain (converting an ethylenediamino group to amino alcohols) was critical for reducing hERG/Ikr channel liability while maintaining intracellular kinase inhibitory activity [5]. The target compound provides a more flexible starting point for such 7-position diversification than analogs lacking a reactive amine.

Reference Standard for Regioisomeric Purity Determination in Process Chemistry

Given that the 2-ethyl and 3-ethyl isomers share identical molecular formula and mass (C9H16N4, MW 180.25) , chromatographic separation may present challenges. The target compound can serve as an authentic reference standard for HPLC method development aimed at distinguishing the 2-ethyl regioisomer from its 3-ethyl counterpart in reaction monitoring or purity assessment. This application is particularly relevant for process chemistry groups developing scalable synthetic routes to 2-substituted tetrahydropyrazolo[1,5-a]pyrimidine intermediates where regioisomeric purity is critical.

Quote Request

Request a Quote for {2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.